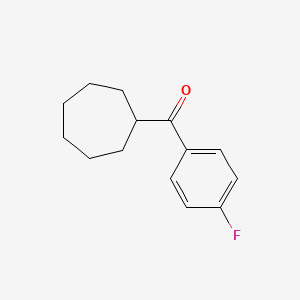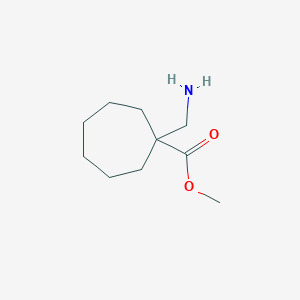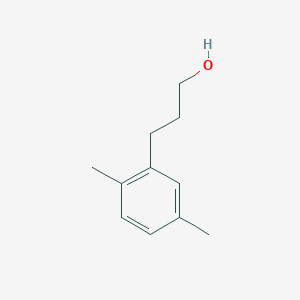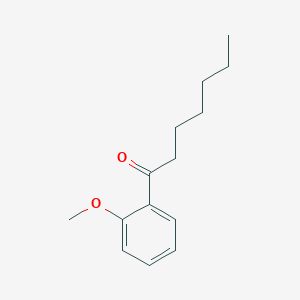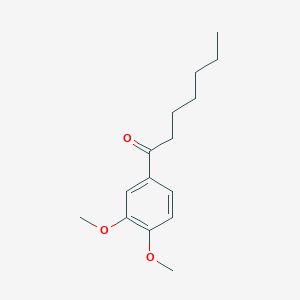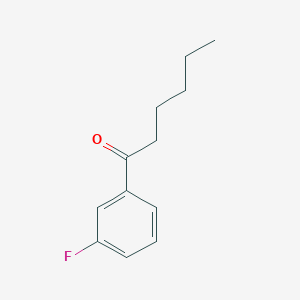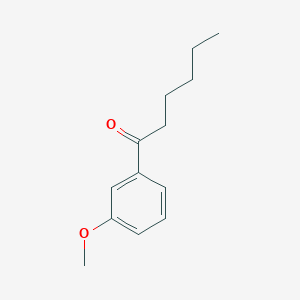
1-(3-Methoxyphenyl)hexan-1-one
Overview
Description
1-(3-Methoxyphenyl)hexan-1-one is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)hexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)hexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Leukemic Properties : DIF-3, a dechlorinated form of DIF-1 which is structurally similar to 1-(3-Methoxyphenyl)hexan-1-one, has been identified as a potent anti-leukemic agent. It demonstrated significant inhibitory effects on DNA synthesis, cell growth, and erythroid differentiation in human leukemia K562 cells (Kubohara, 1999).
Chemical Reactivity : The compound 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, which bears a resemblance to 1-(3-Methoxyphenyl)hexan-1-one, exhibits divergent reactivity under different electron-transfer conditions. This research highlights the compound's potential in synthetic organic chemistry (Ikeda, Hoshi, & Miyashi, 2001).
Analgesic Development : Analogues of 1-(3-Methoxyphenyl)hexan-1-one, such as 1-aryl-3-azabicyclo[3.1.0]hexanes, have been synthesized and evaluated for their analgesic properties. The study found that certain analogues, like Bicifadine, showed significant non-narcotic analgesic potency, suggesting their potential in pain management (Epstein et al., 1981).
Liquid Crystals and Materials Science : The compound 1-(2-Methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, which is structurally related to 1-(3-Methoxyphenyl)hexan-1-one, was synthesized and its photochromic properties were studied. This compound demonstrated potential as an optical recording material due to its reversible photochromism (Ding et al., 2013).
Photophysics and Sensing Applications : The fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a compound related to 1-(3-Methoxyphenyl)hexan-1-one, were explored for developing new fluorogenic sensors. The compound showed a significant fluorescence response in protic environments, indicating its potential in sensing applications (Uchiyama et al., 2006).
properties
IUPAC Name |
1-(3-methoxyphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFZXMIPGLEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)hexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




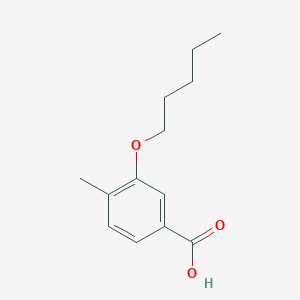
![1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7870706.png)

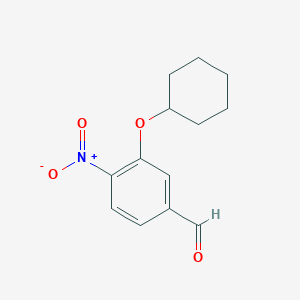
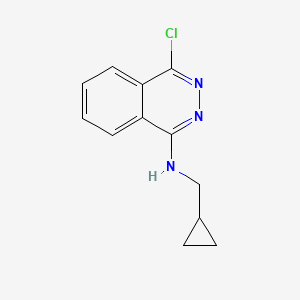
![(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7870742.png)
